Specific Scientific Field: This research falls under the field of Structural Biology and Neuroscience.
Summary of the Application: 2-Iodomelatonin is used in the study of melatonin receptors (MT1 and MT2) which respond to the neurohormone melatonin to regulate circadian rhythm and sleep . The study aims to develop drugs targeting melatonin receptors for the treatment of insomnia, circadian rhythm disorder, and cancer .
Methods of Application: The cryo-EM structures of the MT1–Gi signaling complex with 2-iodomelatonin and ramelteon and the MT2–Gi signaling complex with ramelteon were reported . The 2-iodomelatonin-bound MT1-Gi complex shares a nearly identical conformation with the ramelteon-bound MT1-Gi complex .
Results or Outcomes: The study revealed that although MT1 and MT2 possess highly similar orthosteric ligand-binding pockets, they also display distinctive features that could be targeted to design subtype-selective drugs .
Specific Scientific Field: This research is in the field of Marine Biology and Endocrinology.
Summary of the Application: 2-Iodomelatonin is used to study the binding of melatonin in osmoregulatory tissues of flounder, rainbow trout, and sea bream . The research aims to understand the influence of melatonin on water/ion balance in fish .
Methods of Application: Specific binding of ligand 2-[125I]iodomelatonin, using membrane preparations from osmoregulatory tissues of flounder, rainbow trout, and sea bream, together with melatonin concentrations in the tissues and plasma were studied .
Results or Outcomes: The study found that the binding sites with Kd values in the tissues in the picomolar range indicated high affinity . The data strongly suggest new potential targets for melatonin action and the influence of melatonin on water/ion balance in fish .
Specific Scientific Field: This research is in the field of Pharmacology and Neuroscience.
Summary of the Application: 2-Iodomelatonin is used as a radiolabelled ligand for the melatonin receptors, MT1, MT2, and MT3 . It acts as a full agonist at both MT1 and MT2 receptors . The research aims to understand the binding and signaling mechanism of melatonin receptors .
Methods of Application: 2-Iodomelatonin is used as a radiolabelled ligand for studying the binding and signaling mechanism of melatonin receptors .
Results or Outcomes: The study found that 2-Iodomelatonin is a potent agonist of melatonin receptor 1 (MT1; Ki = 28 pM) that is 5-fold selective for MT1 over MT2 . It inhibits forskolin-stimulated cAMP production in CHO cells expressing human MT1 30-fold more potently than melatonin with an EC50 value of 11 pM .
Summary of the Application: 2-Iodomelatonin is used as a melatonin receptor agonist . It acts as a full agonist at both MT1 and MT2 receptors . The research aims to understand the binding and signaling mechanism of melatonin receptors .
Specific Scientific Field: This research is in the field of Biochemistry and Neuroscience.
Summary of the Application: 2-Iodomelatonin is used to characterize the melatonin binding sites in both MT1 and MT2 receptors . The research aims to understand the pharmacology of melatonin receptors .
Methods of Application: 2-Iodomelatonin is used in binding experiments to compare the pharmacology of melatonin receptors .
Results or Outcomes: This suggests that these radioligands have different binding sites in both MT1 and MT2 receptors .
2-Iodomelatonin is a synthetic derivative of melatonin, characterized by the presence of an iodine atom at the second position of its indole ring. Its chemical formula is C₁₃H₁₅I N₂O₂, and it is classified as a melatonin receptor agonist. This compound is notable for its enhanced binding affinity to melatonin receptors, particularly the MT₁ receptor, making it a valuable tool in pharmacological research.
2-Iodomelatonin exhibits a range of biological activities, primarily through its interaction with melatonin receptors. It has been shown to:
The synthesis of 2-iodomelatonin typically involves several key steps:
Alternative synthetic routes may involve modifications of existing melatonin derivatives to enhance specific properties or functionalities.
2-Iodomelatonin has several applications in research and medicine:
Studies on 2-iodomelatonin have focused on its interactions with various biological targets:
Several compounds share structural similarities with 2-iodomelatonin, each exhibiting unique properties:
| Compound | Structure Variation | Binding Affinity (MT₁) | Unique Features |
|---|---|---|---|
| Melatonin | No iodine | Reference | Natural hormone regulating sleep-wake cycles |
| Agomelatine | Naphthalene derivative | High | Melatonin agonist and serotonin antagonist |
| N0889 | Benzyl group modification | Higher than 2-iodomelatonin | Selective for MT₂ receptor |
| DH97 | Similar benzyl modifications | Variable | Higher affinity for MT₂ receptor |
| K185 | Tetracyclic structure | Very high | Enhanced selectivity towards MT₂ receptor |
Uniqueness of 2-Iodomelatonin:
The presence of iodine not only enhances receptor binding but also allows for radioisotope labeling, making it particularly valuable in both therapeutic exploration and imaging studies.
The foundational work in 2-iodomelatonin synthesis was established by Vakkuri and colleagues in 1984, who developed the first comprehensive protocol for radioiodination of melatonin [1]. The Vakkuri protocol represented a paradigm shift in radioligand preparation, introducing a systematic approach to electrophilic aromatic substitution at the 2-position of the indole ring [1].
The original Vakkuri methodology employed potassium iodide in the presence of Iodo-Gen as the oxidizing agent [1]. The reaction proceeds through electrophilic iodination, where the oxidizing agent facilitates the formation of molecular iodine in situ, which subsequently undergoes substitution at the electron-rich 2-position of the melatonin indole moiety [1]. The specificity for the 2-position was confirmed through proton nuclear magnetic resonance spectroscopy, which showed the iodine to be incorporated at the carbon-2 position of the indole moiety [1].
The Vakkuri protocol yielded N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide as the primary product [1]. Mass spectrometry analysis confirmed that the substitution of iodine had occurred at a ring carbon atom, establishing the molecular structure as 2-iodomelatonin [1]. The reaction conditions were optimized for pH 6, which was later shown to be suboptimal compared to neutral conditions [2].
A modified version of the Vakkuri protocol was subsequently employed for the synthesis of radioiodinated 2-[125I]iodomelatonin [3]. This modification maintained the fundamental principles of the original method while incorporating improvements for radiolabeling applications [3]. The protocol demonstrated excellent specificity, producing 2-iodomelatonin with greater than 98% purity as determined by high-performance liquid chromatography [3].
Contemporary radiolabeling methodologies have evolved significantly from the original Vakkuri protocol, incorporating advances in oxidizing agents and reaction conditions to improve radiochemical yields and product purity [4] [5]. Modern approaches emphasize no-carrier-added radioiodination techniques that maximize specific activity while minimizing unwanted side reactions [4] [5].
Peracetic acid has emerged as a preferred oxidizing agent for electrophilic radioiodination [4] [5]. The use of in situ generated peracetic acid from aqueous hydrogen peroxide and glacial acetic acid provides several advantages over traditional oxidizing systems [4] [5]. This method prevents the formation of chlorinated by-products that are common with chloramine-T oxidation, while maintaining high radiochemical yields [5]. Studies have demonstrated that peracetic acid oxidation of melatonin yields 2-[125I]iodomelatonin with radiochemical yields exceeding 80% after 20 minutes reaction time, particularly when relatively small amounts of activities are used [4].
Chloramine-T oxidation remains widely employed despite its limitations [2]. The chloramine-T method has been optimized to achieve 11% iodination efficiency, which represents a significant improvement over earlier yields of 4% [2]. The optimal conditions for chloramine-T oxidation involve pH 7, which has been shown to be more effective than the pH 6 conditions used in earlier studies [2]. The rapid removal of unchanged 125I by gel filtration minimizes radiation exposure and requires only small quantities of melatonin substrate [2].
Modern optimization has also focused on preventing oxidative degradation of the melatonin substrate [6]. Proprietary methods designed to prevent oxidation during radioiodination have been developed, yielding products with greater than 95% radiochemical purity as determined by high-performance liquid chromatography [6]. These methods typically employ controlled atmospheres and temperature regulation to minimize side reactions [6].
The development of automated synthesis systems has further improved reproducibility and safety in radioiodination procedures [6]. These systems allow for precise control of reaction parameters including temperature, pH, and reaction time, while minimizing operator radiation exposure [6]. Automated systems have demonstrated the ability to produce 2-[125I]iodomelatonin with specific activities of 2200 Ci/mmol consistently [6].
Chromatographic purification represents a critical step in the production of high-purity 2-iodomelatonin, with both silica gel column chromatography and high-performance liquid chromatography serving essential roles in product isolation and purification [3] [7] [6].
Silica gel chromatography provides an effective initial purification step for 2-iodomelatonin synthesis [3]. The method exploits the differential adsorption characteristics of iodinated and non-iodinated melatonin derivatives on silica gel stationary phases [3]. Standard silica gel chromatography employs ethyl acetate as the mobile phase, which provides adequate separation of 2-iodomelatonin from unreacted melatonin and other synthetic by-products [3]. The retention factor (Rf) for 2-iodomelatonin on silica gel thin-layer chromatography plates using ethyl acetate as the mobile phase has been determined to be 0.38 [2].
The choice of mobile phase composition significantly affects separation efficiency in silica gel chromatography [8]. Polar solvents such as ethyl acetate provide sufficient polarity to elute iodinated products while retaining more polar impurities on the stationary phase [8]. The optimization of solvent systems requires careful consideration of the polarity differences between target compounds and potential impurities [8].
High-performance liquid chromatography represents the gold standard for 2-iodomelatonin purification, providing superior resolution and reproducibility compared to conventional column methods [7] [6]. Reversed-phase high-performance liquid chromatography has proven particularly effective for the separation of 2-[125I]iodomelatonin from unlabeled melatonin and other radioactive impurities [6]. The method employs C18 stationary phases with gradient elution systems that provide baseline separation of radioiodinated products [6].
Preparative high-performance liquid chromatography yields typically range from 30-60%, significantly higher than the 15-30% yields obtained through thin-layer chromatography methods [2]. The superior yields of high-performance liquid chromatography reflect both improved separation efficiency and reduced sample handling losses [2]. Multiple high-performance liquid chromatography purification steps can be employed when exceptional purity is required, with the first separation removing free 125I and the second separation removing high molecular weight aggregates [9].
Radio-high-performance liquid chromatography systems equipped with radiodetectors provide real-time monitoring of radioactive components during separation [10]. These systems enable precise fraction collection based on radioactivity profiles rather than ultraviolet absorption, ensuring optimal recovery of radioiodinated products [10]. The integration of radiodetection with conventional ultraviolet detection allows for simultaneous assessment of chemical and radiochemical purity [10].
The stability of 2-iodomelatonin during chromatographic purification requires careful attention to environmental factors [6]. Light sensitivity necessitates the use of amber glassware and reduced lighting during purification procedures [6]. Temperature control during high-performance liquid chromatography separation prevents thermal degradation of both the iodinated product and the indole ring system [6].
Comprehensive quality control protocols are essential for ensuring the chemical and radiochemical purity of 2-iodomelatonin preparations [10] [11]. These protocols encompass multiple analytical techniques that provide complementary information about product identity, purity, and stability [10] [11].
Radiochemical purity determination represents the primary quality control parameter for radioiodinated 2-iodomelatonin [10]. Radiochemical purity is defined as the proportion of radioactivity present in the desired chemical form relative to the total radioactivity in the sample [10]. Multiple chromatographic methods are employed for radiochemical purity assessment, including thin-layer chromatography, paper electrophoresis, and high-performance liquid chromatography [10].
Thin-layer chromatography methods for radiochemical purity assessment employ instant thin-layer chromatography silica gel plates with various solvent systems [10]. Methanol-water mixtures (85:15 v/v) provide effective separation of free iodide from protein-bound radioactivity [10]. The radiochemical purity is calculated by measuring the radioactivity in different regions of the chromatogram and expressing the desired product as a percentage of total radioactivity [10].
High-performance liquid chromatography with radiodetection provides the most accurate assessment of radiochemical purity [12] [10]. The method enables quantitative determination of 2-[125I]iodomelatonin with detection limits in the picomolar range [12]. Gradient elution systems using acetonitrile-water mobile phases provide baseline separation of radioiodinated products from potential impurities [12]. The European Pharmacopoeia specifies minimum radiochemical purity limits of 95% for most radioiodinated compounds [11].
Mass spectrometry serves as a definitive method for structural confirmation of 2-iodomelatonin [1] [13]. Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation patterns that verify the presence of iodine substitution at the 2-position [1]. The molecular ion peak at m/z 358.18 confirms the incorporation of iodine into the melatonin structure [13].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the iodination pattern [1]. Proton nuclear magnetic resonance analysis confirms the regioselectivity of iodine incorporation at the 2-position of the indole ring [1]. The characteristic downfield shift of proton signals adjacent to the iodine substitution provides unambiguous evidence of successful 2-iodination [1].
Stability testing protocols evaluate the long-term integrity of 2-iodomelatonin preparations [6] [14]. Storage stability studies conducted at 4°C demonstrate that properly stored 2-[125I]iodomelatonin maintains radiochemical purity above 95% for at least 12 weeks [6]. The phenomenon of decay catastrophe must be considered in stability assessments, as radioactive decay can lead to the formation of reactive intermediates that alter the chemical integrity of the compound [14].
Quality control protocols must also address the presence of chemical impurities that may arise during synthesis [15]. Receptor-reactivity assays provide functional assessment of radioligand quality by measuring binding capacity to target receptors [15]. These assays distinguish between chemically pure but biologically inactive products and preparations that retain full biological activity [15].
Specific activity determination represents another critical quality control parameter [6]. The specific activity of 2-[125I]iodomelatonin preparations typically ranges from 2200 Ci/mmol initially, though this value changes predictably due to radioactive decay [6]. Upon decay, 2-[125I]iodomelatonin undergoes decay catastrophe, maintaining constant specific activity over time but generating unknown molecular fragments with potentially altered biological activity [6].